11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC9105958
Molecular Formula: C25H23ClN2O3S
Molecular Weight: 467.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23ClN2O3S |
|---|---|
| Molecular Weight | 467.0 g/mol |
| IUPAC Name | 6-(5-chlorothiophen-2-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C25H23ClN2O3S/c1-30-20-8-7-14(13-21(20)31-2)15-11-18-24(19(29)12-15)25(22-9-10-23(26)32-22)28-17-6-4-3-5-16(17)27-18/h3-10,13,15,25,27-28H,11-12H2,1-2H3 |
| Standard InChI Key | YXXKGOBXKXZGPI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(S5)Cl)C(=O)C2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(S5)Cl)C(=O)C2)OC |
Introduction
The compound 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a complex organic molecule belonging to the dibenzo[b,e] diazepinone class. This class of compounds is known for its diverse biological activities, including potential applications in pharmaceuticals.
Synthesis and Preparation
The synthesis of 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:
-
Condensation Reactions: Involving the reaction of thiophene derivatives with aromatic amines.
-
Cyclization Reactions: Forming the dibenzodiazepine ring structure.
Synthetic Route
-
Starting Materials: Thiophene derivatives and aromatic amines.
-
Reaction Conditions: Often involves acidic or basic conditions to facilitate condensation and cyclization.
-
Purification Methods: Recrystallization or chromatography to isolate the final product.
Biological Activity
Dibenzo[b,e] diazepinones are known for their diverse biological activities, including:
-
Antidepressant Activity: Some compounds in this class have shown potential as antidepressants.
-
Antimicrobial Activity: Exhibited by certain derivatives against various pathogens.
-
Antitumor Activity: Some compounds have been investigated for their anticancer properties.
Potential Applications
Given the structural similarity to known bioactive compounds, 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one may be explored for similar applications.
Future Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume